Cas no 2413885-81-9 (tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)

tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate は、有機合成化学において重要な中間体として利用される化合物です。この化合物は、1,3,4-チアジアゾール骨格とスルファニル基(-SH)を有しており、官能基の変換やヘテロ環化合物の構築に有用です。tert-ブトキシカルボニル(Boc)保護基を有しているため、アミン部位の選択的な保護・脱保護が可能であり、多段階合成における利便性が高いです。さらに、チアジアゾール環の高い電子求引性により、求核置換反応や環化反応などの多様な反応に適用できます。医薬品や農薬の合成中間体としての潜在的な応用が期待される化合物です。

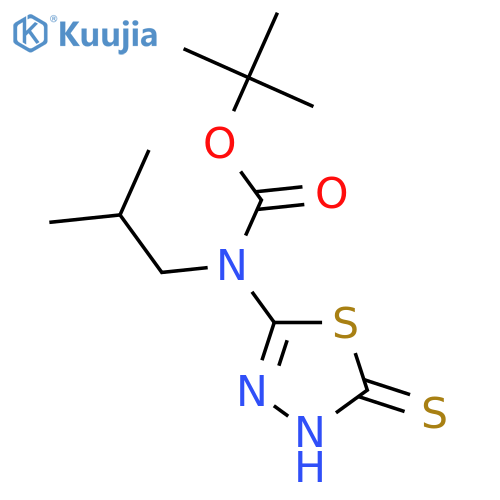

2413885-81-9 structure

商品名:tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-26666283

- tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

- 2413885-81-9

-

- インチ: 1S/C11H19N3O2S2/c1-7(2)6-14(8-12-13-9(17)18-8)10(15)16-11(3,4)5/h7H,6H2,1-5H3,(H,13,17)

- InChIKey: OKRLWHJSKMIALX-UHFFFAOYSA-N

- ほほえんだ: S1C(NN=C1N(C(=O)OC(C)(C)C)CC(C)C)=S

計算された属性

- せいみつぶんしりょう: 289.09186920g/mol

- どういたいしつりょう: 289.09186920g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 375

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 111Ų

tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26666283-1.0g |

tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |

2413885-81-9 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26666283-1g |

tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |

2413885-81-9 | 1g |

$0.0 | 2023-09-12 |

tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2413885-81-9 (tert-butyl N-(2-methylpropyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量